molecular formula C9H8N4O3 B1403914 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1420537-71-8

3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1403914
CAS No.: 1420537-71-8
M. Wt: 220.18 g/mol
InChI Key: IKCAIMXHAJUZKD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, EC number, and PubChem Substance ID .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized new metal-free and metal (Zn, Ni, Cu, and Co) phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety using both conventional and microwave-assisted methods. These compounds, soluble in various solvents, were characterized using several spectroscopic techniques, including IR, NMR, and UV–Vis (Kahveci et al., 2007).

Crystal Structure Analysis

  • The crystal structure of a derivative compound, 3-methyl-4-(4-nitrobenzylidene-nitrilo)-4, 5-dihydro-1H-1,2,4-triazole-5-thione, has been determined, revealing a planar triazole ring and specific angular relationships in the molecular structure (Liu et al., 1999).

Antimicrobial Activity

  • Some derivatives of 1,2,4-triazoles have been synthesized and screened for antibacterial and antifungal activities, demonstrating significant antibacterial activity. This highlights the potential application of these compounds in antimicrobial research (Roy et al., 2005).

Antioxidant Activities

  • Novel 3-alkyl(aryl)-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized and their antioxidant activities assessed. These compounds have been characterized by various spectral data and showed promising antioxidant properties (Yüksek et al., 2008).

NMR Spectroscopy and Chemical Analysis

  • Research has been conducted on novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using GIAO NMR calculations. These studies help in understanding the chemical shifts and molecular structure of such compounds, enhancing our knowledge of their chemical properties (Yüksek et al., 2005).

Molecular and Electronic Analysis

  • Detailed molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones have been conducted using both experimental and DFT calculations. This study contributes to the understanding of the electronic properties and potential applications of these compounds in various fields (Beytur & Avinca, 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve understanding how the compound interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

3-methyl-4-(3-nitrophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-6-10-11-9(14)12(6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAIMXHAJUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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